molecular formula C16H12N8O3S B2407183 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396864-72-4

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2407183
CAS No.: 1396864-72-4
M. Wt: 396.39
InChI Key: WCWVCWNZYSNKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a tetrazole moiety via a phenyl bridge. The benzo[c][1,2,5]thiadiazole component is a sulfur- and nitrogen-containing aromatic heterocycle known for its electron-deficient properties, making it a common pharmacophore in medicinal chemistry. The carboxamide group at position 5 of the benzothiadiazole likely contributes to solubility and target binding .

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O3S/c17-14(25)8-23-16(27)24(22-21-23)11-4-2-10(3-5-11)18-15(26)9-1-6-12-13(7-9)20-28-19-12/h1-7H,8H2,(H2,17,25)(H,18,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWVCWNZYSNKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)N4C(=O)N(N=N4)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mesoionic character of the thiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets. This interaction could lead to various changes in the cell, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and properties:

PropertyValue
Molecular FormulaC22H20N6O4
Molecular Weight432.4 g/mol
CAS Number1396815-46-5
DensityNot Available
Melting PointNot Available

The structural features of this compound include a tetrazole ring and a benzo[c][1,2,5]thiadiazole moiety, both known for their significant roles in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in critical cellular processes. Notably:

  • Inhibition of SENP Proteins : The compound has been shown to inhibit SUMO-specific proteases (SENP1 and SENP2), leading to enhanced apoptosis in cancer cells. In vitro studies indicate a reduction in SENP1 activity by approximately 70%, which correlates with increased cell death in cancer models .
  • Cell Signaling Modulation : By binding to various receptors or enzymes, the compound can modulate signaling pathways that regulate cell proliferation and survival. This mechanism is crucial for its anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity, suggesting that it effectively inhibits cell proliferation .
  • Mechanistic Insights : Research indicates that the compound induces apoptosis through both intrinsic and extrinsic pathways, potentially involving caspase activation and mitochondrial membrane potential disruption .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties:

  • Cytokine Inhibition : In vitro assays reveal that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .

Study 1: Anticancer Efficacy

A study evaluating similar compounds with tetrazole moieties found that they inhibited tumor growth in both in vitro and in vivo models. The results indicated that these compounds could effectively reduce tumor size and improve survival rates in animal models .

Study 2: Anti-inflammatory Effects

In a separate investigation focusing on the anti-inflammatory effects of related compounds, it was found that treatment with the compound significantly reduced inflammation markers in animal models of arthritis. These findings support its potential therapeutic role in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties . Studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:

  • In vitro assays indicated that related compounds displayed an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting potent activity against leukemia cells .
  • The mechanism of action involves inducing apoptosis through the modulation of key signaling pathways, particularly those linked to cell survival.

Biochemical Assays

Due to its stability and reactivity, the compound is utilized as a probe in molecular biology studies. It serves as a building block in synthesizing more complex molecules and materials. The unique properties of the tetrazole moiety contribute to its role in biochemical assays aimed at understanding enzyme interactions and receptor binding .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. It may interact with specific molecular targets, blocking substrate access or activating signaling pathways that result in physiological responses. This characteristic makes it a candidate for drug development aimed at targeting specific enzymes involved in disease processes.

Materials Science

In materials science, the compound's unique properties are being explored for applications in developing new polymers or coatings. Its chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of compounds related to N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide demonstrated significant cytotoxicity against various cancer cell lines:

  • The compounds were tested against breast cancer (MCF-7), human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116) cell lines.
  • Results indicated that certain derivatives exhibited strong selectivity and potency against these cancer types, highlighting the need for further development as potential therapeutic agents .

Case Study 2: Biochemical Probes

In another study, researchers utilized the compound as a biochemical probe to investigate its interactions with specific proteins involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders .

Summary of Findings

The applications of this compound span across several scientific fields:

  • Medicinal Chemistry : Promising anticancer activity and potential for drug development.
  • Biochemistry : Useful as a probe for studying enzyme interactions.
  • Materials Science : Potential applications in developing advanced materials.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The compound’s uniqueness lies in its tetrazole-benzo[c][1,2,5]thiadiazole hybrid structure . Key comparisons with similar compounds include:

Compound Class Core Structure Heterocycle Type Key Substituents Biological Relevance (Inferred) Synthesis Reference
Target Compound Benzo[c][1,2,5]thiadiazole Tetrazole 2-Amino-2-oxoethyl, phenyl Potential enzyme inhibition
N-Substituted Thiazoles [3a–s] Thiazole Thiazole 4-Pyridinyl, diverse amines Anticancer/antiviral candidates
[1,3,4]-Thiadiazoles [8a–c] [1,3,4]-Thiadiazole Thiadiazole Acetyl, methyl, phenyl Inhibitory activity (50 µg/mL)
Benzo[c][1,2,5]thiadiazole-4-amine Benzo[c][1,2,5]thiadiazole None 5-Chloro, amine Intermediate for drug synthesis

Key Observations :

  • Tetrazole vs. Thiazole/Thiadiazole : The tetrazole ring in the target compound offers enhanced metabolic stability compared to thiazole/thiadiazole derivatives, as tetrazoles resist enzymatic degradation and serve as bioisosteres for carboxylic acids .
  • Substituent Effects: The 2-amino-2-oxoethyl group on the tetrazole may improve water solubility and binding affinity compared to simpler alkyl or aryl substituents in analogs like [3a–s] .
Physicochemical and Electronic Properties

Computational tools like Multiwfn () enable comparative analysis of electronic properties:

  • Electrostatic Potential (ESP): The benzo[c][1,2,5]thiadiazole core’s electron-deficient nature may enhance π-π stacking with protein targets, while the tetrazole’s electron-rich regions facilitate hydrogen bonding .
  • LogP and Solubility: The carboxamide group and polar tetrazole substituent likely reduce logP compared to non-polar thiadiazole derivatives (e.g., [8a–c]), improving aqueous solubility .

Q & A

Q. What synthetic strategies are recommended for this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step reactions, including tetrazole ring formation and amide coupling. Key steps include:

  • Tetrazole Cyclization : Use acetonitrile under reflux with iodine and triethylamine to promote cyclization, minimizing side reactions .
  • Amide Bond Formation : Employ coupling reagents like EDCI/HOBt for efficient carboxyl-to-amine conjugation, with reaction pH maintained at 6–7 to prevent hydrolysis .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound. Yield optimization requires strict temperature control (±2°C) during exothermic steps .

Q. How should researchers characterize purity and structural integrity?

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm backbone structure, focusing on tetrazole proton signals (~10–12 ppm) and thiadiazole carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak) and detects trace impurities .
  • HPLC : Reverse-phase C18 columns (e.g., 90% acetonitrile/water) assess purity (>98% by UV at 254 nm) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays aligned with structural analogs:

  • Anticancer Activity : MTT assays against human cancer lines (e.g., MCF-7, A549) at 1–100 µM doses .
  • Antimicrobial Screening : Broth microdilution (MIC determination) for Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to tetrazole-thiadiazole pharmacophores .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis?

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states for tetrazole cyclization, identifying energy barriers and optimal solvents .
  • AI-Driven Optimization : Machine learning algorithms (e.g., Bayesian optimization) screen reaction parameters (solvent, catalyst ratio) to maximize yield .
  • COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to prevent localized overheating during exothermic steps .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Cross-validate using identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hr incubation) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain divergent results in different models .
  • Structural-Activity Landscaping : Compare IC50_{50} trends with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) .

Q. How to mitigate unexpected byproducts during tetrazole ring formation?

  • Byproduct Trapping : Add molecular sieves to absorb water, reducing hydrolysis of intermediates .
  • Iodine Quenching : Post-cyclization, neutralize excess iodine with sodium thiosulfate to prevent sulfur-based impurities .
  • In Situ Monitoring : ReactIR tracks tetrazole N-H stretching (~1600 cm1^{-1}) to halt reactions at >90% conversion .

Q. What advanced techniques improve multi-step synthesis yields?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) for amide coupling .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat dissipation in thiadiazole ring closure steps .
  • Catalyst Recycling : Immobilize EDCI/HOBt on silica gel to reduce reagent waste and cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.